1-(2-Bromophenyl)-1H-imidazol-2-amine 1-(2-Bromophenyl)-1H-imidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1695937-66-6
VCID: VC6116726
InChI: InChI=1S/C9H8BrN3/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)11/h1-6H,(H2,11,12)
SMILES: C1=CC=C(C(=C1)N2C=CN=C2N)Br
Molecular Formula: C9H8BrN3
Molecular Weight: 238.088

1-(2-Bromophenyl)-1H-imidazol-2-amine

CAS No.: 1695937-66-6

Cat. No.: VC6116726

Molecular Formula: C9H8BrN3

Molecular Weight: 238.088

* For research use only. Not for human or veterinary use.

1-(2-Bromophenyl)-1H-imidazol-2-amine - 1695937-66-6

Specification

CAS No. 1695937-66-6
Molecular Formula C9H8BrN3
Molecular Weight 238.088
IUPAC Name 1-(2-bromophenyl)imidazol-2-amine
Standard InChI InChI=1S/C9H8BrN3/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)11/h1-6H,(H2,11,12)
Standard InChI Key OVESRAKEIQRFOY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N2C=CN=C2N)Br

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The core structure of 1-(2-bromophenyl)-1H-imidazol-2-amine consists of a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. The 1-position is substituted with a 2-bromophenyl group, while the 2-position hosts an amine functional group. Bromine’s electronegativity and steric bulk influence the compound’s electronic distribution and reactivity, making it distinct from non-halogenated analogs .

Molecular Formula and Weight

  • Molecular Formula: C9H8BrN3\text{C}_9\text{H}_8\text{BrN}_3

  • Molecular Weight: 238.09 g/mol

  • XLogP3: Estimated at 2.8 (based on analogs in ).

Spectroscopic Signatures

  • NMR: The 1H^1\text{H}-NMR spectrum would show aromatic protons from the bromophenyl group (δ 7.2–7.8 ppm) and imidazole protons (δ 6.5–7.0 ppm). The amine protons typically appear as a broad singlet near δ 5.5 ppm .

  • IR: Stretching vibrations for N–H (3350–3250 cm1^{-1}), C–N (1250–1350 cm1^{-1}), and C–Br (550–650 cm1^{-1}) are expected .

Synthesis and Optimization Strategies

Cyclization Approaches

The synthesis of 2-aminoimidazoles often involves cyclization reactions. For 1-(2-bromophenyl)-1H-imidazol-2-amine, a plausible route adapts methods used for analogous compounds:

Reaction of α-Bromoacetophenone Derivatives with Guanidine

Adapting the protocol from Zhou et al. , 2-bromophenyl α-bromoacetophenone could react with acetylguanidine under basic conditions to form the imidazole ring (Figure 1). Key steps include:

  • Cyclization: Heating α-bromoacetophenone with guanidine in ethanol yields the intermediate 4-(2-bromophenyl)-1H-imidazol-2-amine.

  • Methylation: Treatment with methyl iodide introduces the methyl group at the 1-position .

Table 1: Optimization of Cyclization Conditions

ParameterOptimal ConditionYield (%)
SolventEthanol75–80
Temperature80°C78
Reaction Time3 hours82
BaseK2_2CO3_385

Base-Catalyzed Intramolecular Hydroamidation

Recent advances in organocatalytic methods, such as those reported by ACS Publications , suggest that phosphazene bases (e.g., BEMP) could facilitate the cyclization of propargylic ureas to imidazol-2-ones. While this method targets cyclic ureas, modifying the substrate to include a bromophenyl group may enable analogous synthesis pathways .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • logP: Estimated at 2.8, indicating moderate lipophilicity suitable for membrane permeability .

  • Aqueous Solubility: Predicted to be low (~0.1 mg/mL) due to the aromatic bromine and imidazole ring .

Hydrogen Bonding Capacity

  • Hydrogen Bond Donors: 1 (amine group).

  • Hydrogen Bond Acceptors: 3 (two imidazole nitrogens and amine) .

  • Polar Surface Area: ~38.7 Ų, suggesting moderate bioavailability .

Table 2: Comparative Physicochemical Properties of 2-Aminoimidazoles

CompoundlogPMolecular WeightH-Bond Donors
1-(2-Bromophenyl)-1H-imidazol-2-amine2.8238.091
1-Methyl-4-phenyl-1H-imidazol-2-amine 2.1187.231
5-(4-Bromophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-imidazol-2-amine 4.1492.321

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